2-Fluoropyrimidine-5-carbaldehyde
CAS No.: 1240041-64-8
Cat. No.: VC8221841
Molecular Formula: C5H3FN2O
Molecular Weight: 126.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240041-64-8 |
|---|---|
| Molecular Formula | C5H3FN2O |
| Molecular Weight | 126.09 g/mol |
| IUPAC Name | 2-fluoropyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C5H3FN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H |
| Standard InChI Key | DJLXXMDTYBCQLX-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=N1)F)C=O |
| Canonical SMILES | C1=C(C=NC(=N1)F)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The fluorine substituent at position 2 introduces significant electronegativity, while the aldehyde group at position 5 provides a reactive site for nucleophilic additions. This combination creates a π-electron-deficient system, favoring aromatic substitution reactions .
Physicochemical Data
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 126.09 g/mol | |
| Boiling Point | 172–174°C at 760 mmHg | |
| Density | 1.073 g/mL at 25°C | |
| Appearance | Colourless liquid | |
| Flash Point | 73°C (similar analog) |
The compound’s relatively high boiling point and density reflect strong intermolecular interactions due to polar functional groups. Its liquid state at room temperature facilitates handling in synthetic workflows .
Synthesis Methodologies
Patent-Based Routes
A Chinese patent (CN104447570A) outlines a high-yield synthesis starting from 2-hydroxypyrimidine salt :
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2-Hydroxypyrimidine Preparation: Dissolve 23 g of 2-hydroxypyrimidine salt in 100 mL deionized water, adjust pH to 6 with saturated NaHCO₃ under ice-cooling (<0°C), and stir for 20 minutes.
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Bromination: React with bromine below 5°C, followed by methanol recrystallization to yield 2-hydroxy-5-bromopyrimidine.
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Chlorination and Fluorination: Reflux with POCl₃ and triethylamine for 8 hours, then treat with a fluorinating agent. Post-reaction, NaOH aqueous solution is added, and the product is filtered, washed, and chromatographed to obtain a white solid (yield >91%) .
Alternative Approaches
Vulcanchem’s documentation highlights methods using controlled temperatures (0–5°C) and solvents like ethanol or methanol to optimize aldehyde group retention. Nucleophilic aromatic substitution (SNAr) is often employed due to the ring’s electron deficiency .
Biochemical and Pharmacological Activities
Anticancer Properties
Early studies demonstrated that 2-fluoropyrimidine-5-carbaldehyde derivatives inhibit Ehrlich ascites carcinoma growth. In a 1969 study, 2-ethylthio-5-fluoropyrimidine-6-carboxaldehyde showed 80% tumor growth inhibition at 50 mg/kg doses, comparable to 5-fluorouracil . The aldehyde group’s presence is critical; its replacement with other substituents diminishes activity .
Metabolic Inhibition
At concentrations of 1–10 mM, these compounds suppress oxygen uptake and glycolysis in carcinoma cells. For example, 2-ethylthio derivatives reduce oxygen consumption by 60%, likely by interfering with mitochondrial electron transport chains .
Industrial Applications
Pharmaceutical Intermediates
The compound is a precursor to antibiotics and TSH-R antagonists. For instance, SYD5115—a thyroid-stimulating hormone receptor antagonist—incorporates fluoropyrimidine motifs synthesized from this aldehyde .
Materials Science
In OLED technology, 2-fluoro-5-pyrimidinecarboxaldehyde ligands form iridium complexes with external quantum efficiencies exceeding 29.5%. The fluorine atom enhances electron transport, while the aldehyde enables cross-coupling reactions .
Comparative Analysis with Related Compounds
2-Chloro-5-fluoropyrimidine
Replacing the aldehyde with chlorine (CAS 62802-42-0) shifts reactivity toward SNAr, making it preferable for iridium complex synthesis .
Future Directions
Ongoing research explores this compound’s utility in covalent inhibitor design, leveraging its aldehyde group for targeted protein binding. Additionally, green chemistry approaches aim to replace POCl₃ in synthesis to reduce environmental impact .
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